![molecular formula C12H14N4OS B5764573 N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide](/img/structure/B5764573.png)
N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide, also known as BPTP, is a chemical compound that has been extensively studied for its potential in various scientific fields. This compound is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of various diseases such as obesity, diabetes, and cancer. In
Mécanisme D'action
N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in the phosphorylation of insulin receptor substrate-1 (IRS-1) and activation of the insulin signaling pathway, which in turn improves glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide can improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. Additionally, N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide has been found to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide is its potent inhibition of PTP1B, which makes it a valuable tool for studying the insulin signaling pathway and its role in disease. However, its potency can also be a limitation, as high concentrations of N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide may have off-target effects on other phosphatases. Additionally, its poor solubility in aqueous solutions can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide. Another area of interest is the investigation of the effects of N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide on other signaling pathways and its potential as a therapeutic for other diseases such as Alzheimer's and Parkinson's. Additionally, the development of more soluble forms of N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide could facilitate its use in a wider range of experiments.
In conclusion, N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide, or N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide, is a chemical compound that has shown promise in various scientific fields due to its potent inhibition of PTP1B. Its mechanism of action, biochemical and physiological effects, and potential applications make it a valuable tool for the study of the insulin signaling pathway and its role in disease. However, its limitations and future directions for research should also be considered.
Méthodes De Synthèse
The synthesis of N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide involves the reaction of 2-aminobenzothiazole with piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide as a white crystalline powder.
Applications De Recherche Scientifique
N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide has been extensively studied for its potential in various scientific fields, including drug discovery, chemical biology, and medicinal chemistry. Its potent inhibition of PTP1B has made it an attractive target for the development of therapeutics for diseases such as obesity, diabetes, and cancer.
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-12(16-6-2-1-3-7-16)13-9-4-5-10-11(8-9)15-18-14-10/h4-5,8H,1-3,6-7H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNHSUWRGQPVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-2,1,3-benzothiadiazol-5-yl-1-piperidinecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.